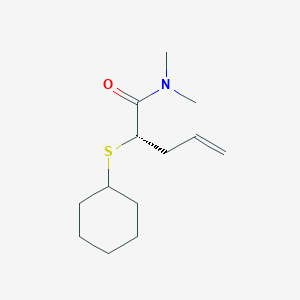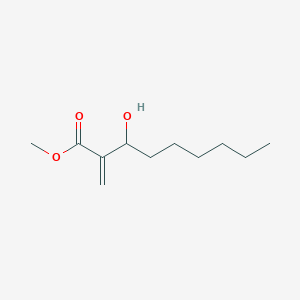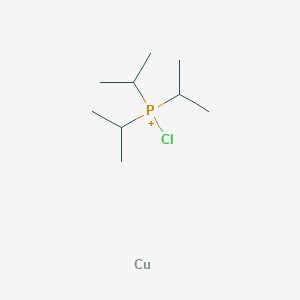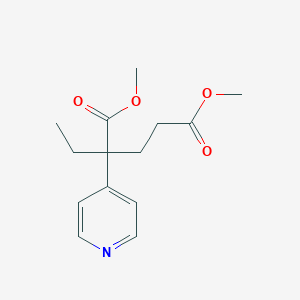![molecular formula C19H20N2 B12544725 Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]- CAS No. 831203-56-6](/img/structure/B12544725.png)
Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]-: is an organic compound that belongs to the class of nitriles It features a benzene ring attached to a nitrile group (-C≡N) and a piperidine ring substituted with a phenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further reactions to introduce the piperidine and phenylmethyl groups . This method typically requires specific reaction conditions, such as the use of a catalyst and controlled temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of ionic liquids as recycling agents has been explored to simplify the separation process and eliminate the need for metal salt catalysts . This green synthesis approach not only improves yield but also reduces environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]- has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, pesticides, and advanced coatings.
Wirkmechanismus
The mechanism of action of Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, participating in various biochemical reactions. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzonitrile, 3-[[4-(phenylmethyl)-1-piperazinyl]carbonyl]-
- Benzonitrile, 3-[[4-(phenylmethyl)-1-piperazinyl]carbonyl]-
Uniqueness
Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Eigenschaften
CAS-Nummer |
831203-56-6 |
|---|---|
Molekularformel |
C19H20N2 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
3-(4-benzylpiperidin-1-yl)benzonitrile |
InChI |
InChI=1S/C19H20N2/c20-15-18-7-4-8-19(14-18)21-11-9-17(10-12-21)13-16-5-2-1-3-6-16/h1-8,14,17H,9-13H2 |
InChI-Schlüssel |
ITQSCDLTMJIGQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=CC=CC(=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate](/img/structure/B12544645.png)

![1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12544658.png)


![Acetic acid;3-[5-(3-hydroxyprop-1-ynyl)-2,4-dimethoxyphenyl]prop-2-yn-1-ol](/img/structure/B12544683.png)



![4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol](/img/structure/B12544704.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-](/img/structure/B12544706.png)



